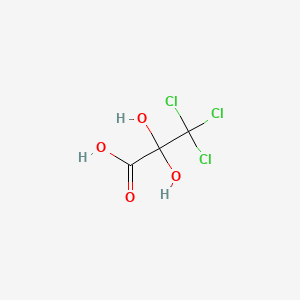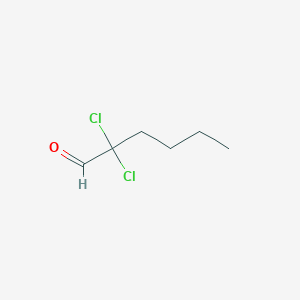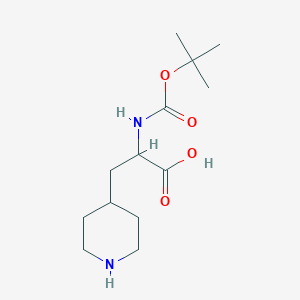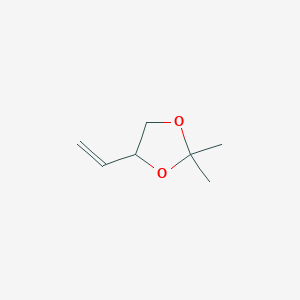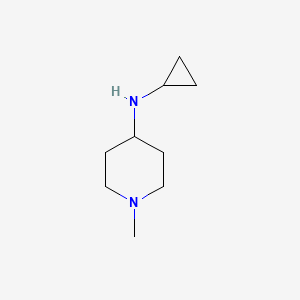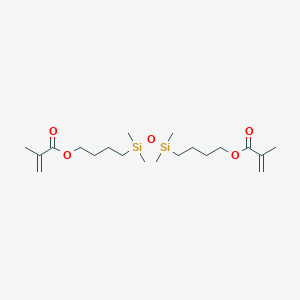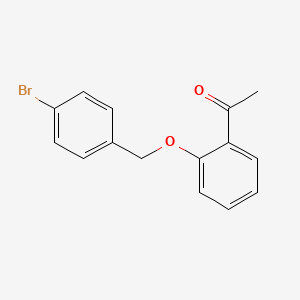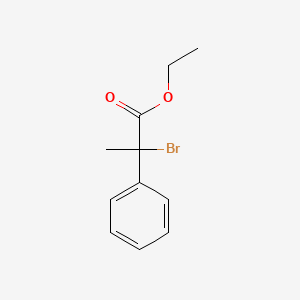
Ethyl 2-bromo-2-phenylpropanoate
Übersicht
Beschreibung
Ethyl 2-bromo-2-phenylpropanoate, also known as ethyl α-bromophenylacetate, is a chemical compound that belongs to the class of esters. It is widely used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction Applications Ethyl 2-bromo-2-phenylpropanoate has been studied in electrochemical reduction processes. Research by De Luca, Inesi, and Rampazzo (1982) demonstrates that ethyl α-bromophenylacetate, a related compound, can be reduced electrochemically to form dimeric products, including meso- and DL-diethyl 2,3-diphenylsuccinate. This process involves controlled potential electrolysis, highlighting a potential application in synthetic organic chemistry (De Luca, Inesi, & Rampazzo, 1982).
Catalysis and Chemical Synthesis The compound has applications in catalysis and synthesis of other chemicals. For instance, the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione, as studied by Wang and Hu (2011), resulted in the formation of ethyl 4-acetyl-5-oxo-3-phenylhexanoate. This study highlights its use in producing various chemical structures, which could have implications in pharmaceuticals and materials science (Wang & Hu, 2011).
Ultrasound in Enzymatic Resolution Ethyl 2-bromo-2-phenylpropanoate has also been explored in the context of enzymatic reactions. A study by Ribeiro, Passaroto, and Brenelli (2001) on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a similar compound, using ultrasound, suggests potential applications of ethyl 2-bromo-2-phenylpropanoate in enzymatic processes and organic synthesis (Ribeiro, Passaroto, & Brenelli, 2001).
Molecular Docking and Biological Activities The compound's derivatives have been explored for their biological activities. Turkan et al. (2019) synthesized derivatives of ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, demonstrating their effectiveness as inhibitors of certain enzymes. This indicates potential pharmacological applications (Turkan et al., 2019).
- 2-phenylpropanoate in stereochemical and asymmetric synthesis processes (Tanaka, Sakuraba, Oka, & Nakanishi, 1984).
Synthesis of Polymeric Architectures The compound has been studied in the synthesis of polymeric architectures, which can have applications in drug delivery and bioconjugates. A study by Velázquez, Grande, and Elizalde (2020) on the halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers demonstrates the use of similar compounds in creating well-defined polymeric structures (Velázquez, Grande, & Elizalde, 2020).
Application in Heterocyclic Compound Synthesis Ethyl 2-bromo-2-phenylpropanoate is also relevant in the synthesis of heterocyclic compounds. The study by Obushak, Matiychuk, Tsyalkovsky, and Voloshchuk (2004) on the synthesis of iminoselenazolidin-4-ones from ethyl 3-aryl-2-bromopropanoates illustrates its role in producing diverse heterocyclic structures, which could be significant in developing new pharmaceutical compounds (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Organocatalytic Annulation Studies Additionally, ethyl 2-bromo-2-phenylpropanoate derivatives have been investigated in organocatalytic reactions. The study by Reitel, Kriis, Järving, and Kanger (2018) on the asymmetric organocatalyzed annulation of cyclopropenone and β-keto ester using similar compounds demonstrates the potential for innovative organocatalysis and synthesis strategies (Reitel, Kriis, Järving, & Kanger, 2018).
Eigenschaften
IUPAC Name |
ethyl 2-bromo-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBOOPFXQOMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396305 | |
| Record name | ethyl 2-bromo-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-phenylpropanoate | |
CAS RN |
55004-59-6 | |
| Record name | ethyl 2-bromo-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



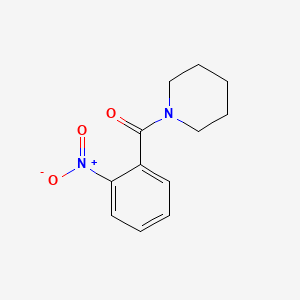
![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)
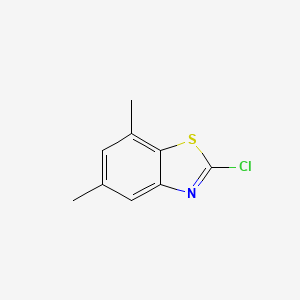
![[3-(2-Bromophenoxy)propyl]dimethylamine](/img/structure/B1608195.png)
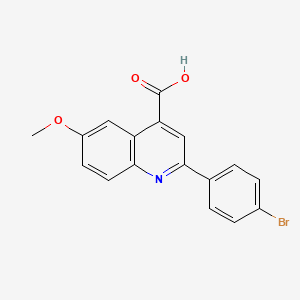
![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)
